2',4',5'-Trifluoroacetophenone

Medicinal Chemistry Oncology Kinase Inhibitors

2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4), also known as 1-(2,4,5-trifluorophenyl)ethanone, is a fluorinated aromatic ketone with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol. It is a clear yellow liquid at room temperature with a melting point of -7°C and a boiling point of 76-79°C.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 129322-83-4
Cat. No. B050697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',5'-Trifluoroacetophenone
CAS129322-83-4
Synonyms1-(2,4,5-Trifluorophenyl)ethanone;  2,4,5-Trifluoroacetophenone;  2’,4’,5’-Trifluoroacetophenone
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)F)F
InChIInChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
InChIKeyGVTLJUZWNNFHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4): Fluorinated Aromatic Ketone with Quantifiable Differentiators for Pharmaceutical Synthesis & Procurement


2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4), also known as 1-(2,4,5-trifluorophenyl)ethanone, is a fluorinated aromatic ketone with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol [1]. It is a clear yellow liquid at room temperature with a melting point of -7°C and a boiling point of 76-79°C . As a building block in organic synthesis, its substitution pattern of three fluorine atoms on the phenyl ring is the primary driver of its unique chemical and physical properties, which dictate its specific applications and differentiate it from other trifluoroacetophenone analogs [1].

Why Generic Substitution of 2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4) is Not Advisable: A Review of Property and Performance Disparities


The term “trifluoroacetophenone” is a class descriptor for multiple isomers with distinct fluorine substitution patterns, each yielding significantly different physicochemical and performance characteristics. A generic substitution without precise CAS-number matching can lead to project failure due to variances in reactivity, solubility, and biological activity. As demonstrated below, 2′,4′,5′-Trifluoroacetophenone possesses a specific isomer profile that is critical for its documented role in synthesizing Type I B-Raf inhibitors and its unique performance in analytical and material science applications . The following quantitative evidence underscores why only CAS 129322-83-4 should be specified for these purposes.

2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4): A Quantitative Evidence Guide for Scientific Selection and Procurement


Specific Isomer Enables Synthesis of High-Potency Type I B-Raf Inhibitors for Oncology Research

2′,4′,5′-Trifluoroacetophenone is a required reagent for the preparation of indazolylpyrazolopyrimidines, a class of compounds identified as extremely potent Type I B-Raf inhibitors with demonstrated in vivo antitumor efficacy [1]. The 2',4',5'-fluoro substitution pattern is essential for this synthetic route; the use of other trifluoroacetophenone isomers or non-fluorinated analogs would not yield the same active pharmacophore.

Medicinal Chemistry Oncology Kinase Inhibitors

Enhanced Electrophilicity and Synthetic Versatility for Acid-Catalyzed Reactions

In strong acid conditions (trifluoromethanesulfonic acid), acetophenone does not react with benzene, while trifluoroacetophenone derivatives do react due to activation of the electrophilicity of the hydroxycarbenium cation by the trifluoromethyl group [1]. While this study was on 2,2,2-trifluoroacetophenone, it provides a class-level inference that the electron-withdrawing fluorine substituents on 2′,4′,5′-trifluoroacetophenone will similarly enhance its electrophilic character compared to non-fluorinated acetophenones. A specific application for this compound is its use in Friedel-Crafts acylation reactions to convert benzene derivatives into 2,4,5-trifluorobenzoic acid .

Organic Synthesis Catalysis Reaction Development

Precise Analytical Standardization for High-Confidence Quantification in Chromatography

This compound is manufactured and certified as an analytical standard under ISO 17034, ensuring high purity and traceability for accurate quantification [1]. It is also recommended as a reagent for analytical methods, including chromatography, where its unique spectral properties aid in detection and quantification .

Analytical Chemistry Chromatography Quality Control

Measured Refractive Index and Density for Process Control and Formulation

Accurate, vendor-verified physical properties are essential for industrial process control and formulation. For 2′,4′,5′-trifluoroacetophenone, the refractive index (n20/D) is reported as 1.4720 and the density is reported as 1.331 g/mL at 25°C . These values differ significantly from other acetophenone derivatives and are crucial for establishing standard operating procedures.

Physical Chemistry Process Engineering Formulation Science

Optimal Application Scenarios for Procuring 2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4)


Synthesis of Targeted Oncology Therapeutics (Type I B-Raf Inhibitors)

Procure 2′,4′,5′-Trifluoroacetophenone (CAS 129322-83-4) specifically for research programs focused on the synthesis of indazolylpyrazolopyrimidine-based Type I B-Raf inhibitors. The specific fluorine substitution pattern on this molecule is a documented requirement for constructing these highly potent anti-tumor agents, and substitution with a generic 'trifluoroacetophenone' will not yield the active pharmacophore .

Acid-Catalyzed Acylation and Electrophilic Aromatic Substitution

This compound is the preferred reagent for Friedel-Crafts acylation reactions aimed at producing 2,4,5-trifluorobenzoic acid derivatives . Its enhanced electrophilicity, conferred by the three fluorine atoms, enables reactions under acidic conditions where non-fluorinated acetophenones are unreactive, opening synthetic pathways not accessible to other ketone building blocks .

High-Precision Analytical Method Development and Validation

Specify 2′,4′,5′-Trifluoroacetophenone as a certified analytical standard (ISO 17034) for use as a primary reference material in HPLC, GC, or other quantitative chromatographic methods . The certified purity and traceable documentation are essential for method validation, system suitability testing, and generating reliable, auditable data for regulatory submissions .

Process Development and Quality Control for Chemical Manufacturing

Utilize the well-defined and vendor-verified physical properties, such as refractive index (n20/D = 1.4720) and density (1.331 g/mL at 25°C), for in-process control during manufacturing scale-up and for quality assurance of incoming raw materials . These accurate constants are critical for process analytical technology (PAT) and ensure batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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